Dimethyl 2-bromo-2-methylmalonate

説明

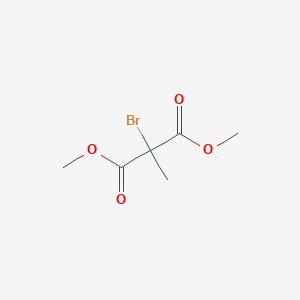

Dimethyl 2-bromo-2-methylmalonate is a brominated malonic acid derivative featuring two methyl ester groups and a methyl-bromo substituent at the central carbon. The diethyl analog has a molecular formula of C₈H₁₃BrO₄, an average molecular mass of 253.092 g/mol, and is frequently employed in organic synthesis as a versatile electrophilic intermediate due to its reactive bromine atom . The dimethyl variant likely shares similar reactivity but differs in solubility and steric profile due to its smaller ester groups.

特性

分子式 |

C6H9BrO4 |

|---|---|

分子量 |

225.04 g/mol |

IUPAC名 |

dimethyl 2-bromo-2-methylpropanedioate |

InChI |

InChI=1S/C6H9BrO4/c1-6(7,4(8)10-2)5(9)11-3/h1-3H3 |

InChIキー |

YQTLPVHRPGZEJE-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)OC)(C(=O)OC)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl 2-bromo-2-methylmalonate can be synthesized through the bromination of dimethyl malonate. The typical procedure involves the reaction of dimethyl malonate with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants and efficient removal of by-products to ensure high yield and purity. Advanced techniques such as flow chemistry and automated reactors may be employed to optimize the reaction conditions and improve safety.

化学反応の分析

Types of Reactions

Dimethyl 2-bromo-2-methylmalonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form dimethyl 2-methylmalonate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative conditions can convert the bromine atom to other functional groups, although this is less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as dimethyl 2-amino-2-methylmalonate when using an amine.

Reduction: Dimethyl 2-methylmalonate.

Oxidation: Products vary based on the oxidizing agent and conditions.

科学的研究の応用

Dimethyl 2-bromo-2-methylmalonate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.

Medicine: Involved in the development of drugs and therapeutic agents, particularly those targeting metabolic pathways.

Industry: Utilized in the production of polymers, resins, and specialty chemicals.

作用機序

The mechanism of action of dimethyl 2-bromo-2-methylmalonate is primarily based on its ability to undergo nucleophilic substitution reactions The bromine atom, being a good leaving group, facilitates the formation of a reactive intermediate that can be attacked by nucleophiles

類似化合物との比較

Table 1: Comparative Properties of Dimethyl 2-Bromo-2-Methylmalonate and Analogues

Key Differences and Trends

- Solubility : Methyl esters are less lipophilic than ethyl analogs, influencing solvent compatibility in reactions.

- Synthetic Utility : Diethyl variants dominate in literature due to their balance of reactivity and ease of handling, while dimethyl derivatives may offer advantages in specific catalytic systems requiring smaller ester groups.

Research Findings and Case Studies

Palladium-Catalyzed Cross-Coupling :

Diethyl 2-bromo-2-methylmalonate was used in enantioselective C–N bond formation with chiral palladium catalysts, achieving high yields (e.g., 73–89%) in synthesizing α-aryl-α-methylmalonamides .

Stereoselective Alkylation :

Sodium hydride-mediated alkylation of diethyl methylmalonate with 2-bromobenzyl bromide produced Diethyl 2-(2-bromobenzyl)-2-methylmalonate, a precursor for indole alkaloid synthesis .

Similarity Analysis : Computational similarity scoring (Tanimoto coefficient = 0.83) highlights the close relationship between diethyl 2-bromo-2-methylmalonate and its dimethyl counterpart, despite ester group differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。